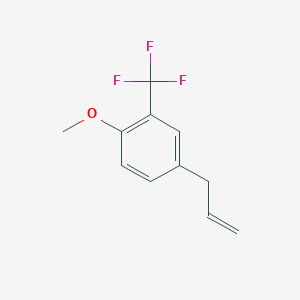

4-Allyl-1-methoxy-2-trifluoromethyl-benzene

Description

4-Allyl-1-methoxy-2-trifluoromethyl-benzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: a methoxy group (-OCH₃) at position 1, a trifluoromethyl group (-CF₃) at position 2, and an allyl group (-CH₂CHCH₂) at position 4. This combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents creates unique electronic and steric effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-methoxy-4-prop-2-enyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-3-4-8-5-6-10(15-2)9(7-8)11(12,13)14/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYAILDQWWBGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-trifluoromethyl-benzene with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-methoxy-2-trifluoromethyl-benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Allyl-1-methoxy-2-trifluoromethyl-benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene depends on its specific application. In chemical reactions, the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group influence the reactivity of the benzene ring. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzene Derivatives

Key Observations:

- Electron Effects: The methoxy group in 4-Allyl-1-methoxy-2-trifluoromethyl-benzene enhances electron density at the para position, while -CF₃ withdraws electrons ortho to it. This contrast is absent in 1-Bromo-2-(methylsulfonyl)-4-CF₃-benzene, where -SO₂CH₃ and -CF₃ create a strongly electron-deficient ring, favoring nucleophilic substitution at the bromo site .

- Reactivity: The allyl group in the target compound offers sites for electrophilic addition or transition-metal-catalyzed coupling, whereas the allyloxy group in (±)-1-(Allyloxy)-4-(...)benzene enables C–C bond insertion reactions via diazo intermediates .

Functional Analogues in Agrochemicals

Triazine-based compounds like triflusulfuron methyl ester () share trifluoromethyl or trifluoroethoxy groups but differ in core structure (triazine vs. benzene). These derivatives inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely for 4-Allyl-1-methoxy-2-trifluoromethyl-benzene due to its lack of sulfonylurea or triazine moieties .

Research Implications

However, its discontinued status highlights challenges in scalability or niche applicability compared to analogues like 1-Bromo-2-(methylsulfonyl)-4-CF₃-benzene, which has broader utility in drug discovery .

Biological Activity

4-Allyl-1-methoxy-2-trifluoromethyl-benzene, also known by its CAS number 1417458-77-5, is a synthetic organic compound characterized by the presence of an allyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This unique structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene is C10H10F3O. Its structure can be represented as follows:

Biological Activity Overview

Research into the biological activities of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene has indicated several potential areas of interest:

The biological activity of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The methoxy and trifluoromethyl groups may enhance binding affinity to specific enzymes involved in inflammatory or cancerous processes.

- Membrane Interaction : The hydrophobic nature of the trifluoromethyl group could facilitate interaction with lipid membranes, altering permeability and affecting cell viability.

Case Studies and Research Findings

While comprehensive studies specifically targeting 4-Allyl-1-methoxy-2-trifluoromethyl-benzene are scarce, related compounds have been investigated extensively:

Pharmacological Applications

The pharmacological implications of 4-Allyl-1-methoxy-2-trifluoromethyl-benzene are still under exploration. Potential applications include:

- Drug Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.

- Chemical Intermediates : In synthetic organic chemistry for creating more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.